molecular formula C10H12BrN B2893596 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline CAS No. 954563-85-0

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2893596
CAS No.: 954563-85-0
M. Wt: 226.117
InChI Key: QEPGOKGCHKDWBT-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline. One common method includes the use of molecular bromine (Br2) under controlled conditions to achieve selective bromination at the 6-position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure high yield.

Industrial production methods for this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may have different biological activities.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions .

Scientific Research Applications

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of both bromine and a methyl group, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPGOKGCHKDWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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